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molecular formula C15H12ClFN4O B8448166 5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

Cat. No. B8448166
M. Wt: 318.73 g/mol
InChI Key: NBCDGQUGHNLQOH-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

5-Chloro-4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine (1.177 g, 4.31 mmol) and 1-methyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.166 g, 5.60 mmol) were dissolved in DMF (16.16 ml), cesium carbonate (4.21 g, 12.93 mmol) was added, followed by water (5.39 ml). Argon was bubbled through the mixture for 5 minutes, and then palladium tetrakistriphenylphosphine (0.249 g, 0.215 mmol) was added. The flask was fitted with a reflux condenser, flushed with argon, and heated in a 90° C. oil bath under a balloon of argon for 4 hours. The reaction mixture was then cooled to RT and diluted with a 4:1 mixture of ethyl acetate and THF. The solution was extracted with 10% aqueous LiCl (2×150 mL) and brine (100 mL), dried (MgSO4), evaporated under reduced pressure and purified via silica gel chromatography (ethyl acetate/hexanes) to yield 5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine as a tan solid (1.062 g, 77% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.31 (d, 1H), 8.24 (s, 1H), 7.95 (s, 1H), 7.20 (d, 1H), 7.13 (d, 1H), 6.92 (d, 1H), 6.52 (dd, 1H), 5.49 (s, 2H), 3.84 (s, 3H); MS (ESI) m/z: 319.1 (M+H+).
Quantity
1.177 g
Type
reactant
Reaction Step One
Quantity
1.166 g
Type
reactant
Reaction Step One
Name
Quantity
16.16 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.21 g
Type
reactant
Reaction Step Two
Name
Quantity
5.39 mL
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.249 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13](Cl)[CH:12]=2)=[CH:4][C:5]([F:9])=[C:6]([NH2:8])[CH:7]=1.[CH3:18][N:19]1[CH:23]=[CH:22][C:21](B2OC(C)(C)C(C)(C)O2)=[N:20]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[Cl:1][C:2]1[C:3]([O:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13]([C:22]3[CH:21]=[N:20][N:19]([CH3:18])[CH:23]=3)[CH:12]=2)=[CH:4][C:5]([F:9])=[C:6]([NH2:8])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.177 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N)F)OC1=CC(=NC=C1)Cl
Name
Quantity
1.166 g
Type
reactant
Smiles
CN1N=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
16.16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
4.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
5.39 mL
Type
reactant
Smiles
O
Step Four
Name
palladium tetrakistriphenylphosphine
Quantity
0.249 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the mixture for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to RT
ADDITION
Type
ADDITION
Details
diluted with a 4:1 mixture of ethyl acetate and THF
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 10% aqueous LiCl (2×150 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)N)F)OC1=CC(=NC=C1)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.062 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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